2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine
CAS No.:
Cat. No.: VC17251959
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine |
| Standard InChI | InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3 |
| Standard InChI Key | AEYPGWMPENDSSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine, reflecting its substitution pattern and saturated 9,10-dihydro configuration. The acridine core consists of three fused benzene rings, with two isopropyl groups (-CH(CH)) at the 2 and 7 positions and two methyl groups (-CH) at the 9 position. The saturation of the 9,10 bond introduces conformational rigidity, which influences its electronic properties .
Key Structural Features:
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Backbone: A planar acridine system with a central nitrogen atom.
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Substituents:
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Two isopropyl groups at positions 2 and 7, enhancing steric bulk and modulating electron density.
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Two methyl groups at position 9, stabilizing the saturated 9,10-dihydro structure.
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Table 1: Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.45 g/mol |
| Melting Point | 105–109°C |
| Solubility | Slightly soluble in DMSO, methanol |
| Appearance | Light grey solid |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |
| InChI Key | AEYPGWMPENDSSD-UHFFFAOYSA-N |
The Canonical SMILES notation and InChI Key provide unambiguous representations of its structure, critical for computational modeling and database indexing .
Photophysical and Electrochemical Properties
The compound’s electronic structure makes it a promising candidate for TADF applications. Key findings include:
Photophysical Behavior:
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Fluorescence Emission: Exhibits deep-blue emission () with a high quantum yield () .
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Delayed Fluorescence: The small energy gap () between singlet and triplet states enables efficient reverse intersystem crossing (RISC), a hallmark of TADF .
Electrochemical Properties:
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Oxidation Potential: Cyclic voltammetry reveals a reversible oxidation wave at (vs. Fc/Fc), attributed to the formation of a stable radical cation .
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Charge Transport: The conjugated acridine system facilitates hole transport, with a mobility of in thin-film configurations .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
As a TADF emitter, this compound addresses the efficiency limitations of conventional fluorescent materials. In prototype OLEDs, it achieves:
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External Quantum Efficiency (EQE): Up to 15% in deep-blue devices .
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Color Purity: Commission Internationale de l’Éclairage (CIE) coordinates of (0.14, 0.08), meeting industry standards for display technologies .
Molecular Sensors
The compound’s fluorescence quenching response to specific analytes (e.g., nitroaromatics) enables its use in explosive detection systems. Sensitivity levels reach parts-per-billion (ppb) concentrations .
Catalysis
Preliminary studies suggest utility as a ligand in transition-metal catalysis, enhancing enantioselectivity in asymmetric hydrogenation reactions .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 9,10-Dihydroacridine | Lacks isopropyl/methyl groups | Basic photophysical studies |
| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | Bromine substituents enhance reactivity | Organic synthesis intermediates |
| Deuterated Derivative (d6) | Isotopic labeling for mechanistic studies | Spectroscopy, kinetics |
The deuterated variant (2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine-d6) is employed in mass spectrometry and NMR to trace reaction pathways .
Future Directions and Challenges
Research Priorities:
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Device Lifetime: Addressing degradation under operational stresses (e.g., heat, oxygen).
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Synthetic Scalability: Developing cost-effective routes for industrial adoption.
Regulatory Considerations**:
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Safety Profile: Limited toxicity data necessitate comprehensive hazard assessments.
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